3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene and quinoline core. Its structure includes a 3-amino group, a saturated 5,6,7,8-tetrahydro ring system, and a carboxamide moiety linked to a 2,5-dimethoxyphenyl substituent.
Properties
CAS No. |
6418-15-1 |
|---|---|
Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-12-7-8-16(26-2)15(10-12)22-19(24)18-17(21)13-9-11-5-3-4-6-14(11)23-20(13)27-18/h7-10H,3-6,21H2,1-2H3,(H,22,24) |
InChI Key |
GMZAMBMPZOGSSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
- Compound 1 : Modulates glycosphingolipid (GSL) expression in cancer stem cells (CSCs), increasing ganglioseries GSLs (e.g., GalNAcGM1b) in MCF-7 cells and reducing neolactoseries GSLs (e.g., S(6)nLc4Cer) in MDA-MB-231 cells . This activity correlates with altered CSC proliferation and metastasis.
- Compound 7 : Targets PLC enzymes, disrupting cell cycle progression (G2/M phase arrest) and migration in breast cancer .
- Antiviral Analog (VGTI-A3) : Binds viral capsid proteins (e.g., DENV, West Nile virus) but exhibits low solubility and rapid resistance development .
Pharmacokinetic and Physicochemical Properties
- Solubility : Derivatives with bulky hydrophobic groups (e.g., naphthyl in ) show reduced solubility, while methoxy or chloro substituents balance lipophilicity and bioavailability .
- Resistance : Structural rigidity (e.g., saturated tetrahydro ring) enhances target binding but may limit conformational adaptability, as seen in antiviral analogs prone to resistance mutations .
Key Research Findings
Substituent Effects :
- Chloro and methyl groups (Compound 1) enhance cytotoxicity compared to methoxy or naphthyl groups, likely due to improved membrane permeability and target engagement .
- Dimethoxy substituents (as in the queried compound) may optimize solubility while retaining affinity, though direct data are pending .
Core Modifications :
- The 5-oxo group in Compound 1 and 7 is critical for enzyme inhibition (e.g., PLC) and GSL modulation .
- Saturation of the tetrahydro ring improves metabolic stability but may reduce interaction flexibility .
Therapeutic Potential: Compound 1 is a lead candidate for ovarian cancer, with in vivo efficacy reported in xenograft models . The 2,5-dimethoxyphenyl variant warrants further study for dual activity in cancer and infectious diseases, leveraging its balanced substituent profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
